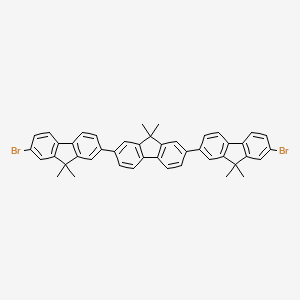
alpha,omega-Dibromoter(9,9'-dimethyl)fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene is a chemical compound with the molecular formula C15H12Br2. It is a derivative of fluorene, characterized by the presence of bromine atoms at the alpha and omega positions and methyl groups at the 9,9’ positions. This compound is known for its applications in organic electronics, particularly in the synthesis of organic semiconducting polymers and organic light-emitting diodes (OLEDs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha,omega-Dibromoter(9,9’-dimethyl)fluorene typically involves the bromination of 9,9-dimethylfluorene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions. The reaction is carried out in an organic solvent like chloroform or carbon tetrachloride at a temperature range of 0-25°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly brominating agents and solvents is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products:
Substitution: Various substituted fluorenes
Oxidation: Fluorenone, fluorenic acid
Reduction: 9,9-dimethylfluorene
Applications De Recherche Scientifique
Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene has several applications in scientific research:
Organic Electronics: It is used as a precursor in the synthesis of organic semiconducting polymers for organic photovoltaics (OPVs) and OLEDs.
Material Science: The compound is utilized in the development of materials with high electron mobility and stability, essential for electronic devices.
Chemical Research: It serves as a building block in the synthesis of complex organic molecules and polymers.
Mécanisme D'action
The mechanism of action of alpha,omega-Dibromoter(9,9’-dimethyl)fluorene in organic electronics involves its ability to participate in π-electron conjugation. This property enhances its electron delocalization and fluorescent characteristics, making it suitable for use in OLEDs and other optoelectronic devices. The molecular targets include the active sites in the polymer matrix where the compound integrates to form conductive pathways .
Comparaison Avec Des Composés Similaires
- 2,7-Dibromo-9,9-dimethylfluorene
- 9,9-Dimethyl-2-bromofluorene
- 2,7-Dibromo-9-fluorenone
Comparison: Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to its analogs. For instance, 2,7-Dibromo-9,9-dimethylfluorene has bromine atoms at the 2 and 7 positions, affecting its reactivity and applications differently. Similarly, 9,9-Dimethyl-2-bromofluorene, with a single bromine atom, exhibits different chemical behavior and is used in different contexts .
Propriétés
Formule moléculaire |
C45H36Br2 |
|---|---|
Poids moléculaire |
736.6 g/mol |
Nom IUPAC |
2,7-bis(7-bromo-9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene |
InChI |
InChI=1S/C45H36Br2/c1-43(2)37-19-25(27-9-15-33-35-17-11-29(46)23-41(35)44(3,4)39(33)21-27)7-13-31(37)32-14-8-26(20-38(32)43)28-10-16-34-36-18-12-30(47)24-42(36)45(5,6)40(34)22-28/h7-24H,1-6H3 |
Clé InChI |
BQLIBLLKSWWWGI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)Br)C6=C1C=C(C=C6)C7=CC8=C(C=C7)C9=C(C8(C)C)C=C(C=C9)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14079750.png)
![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)
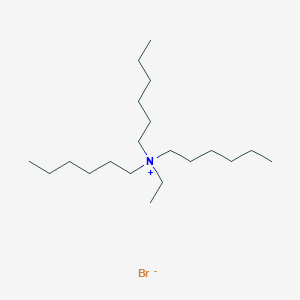
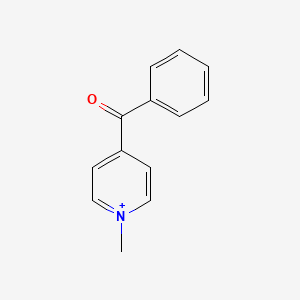
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079775.png)

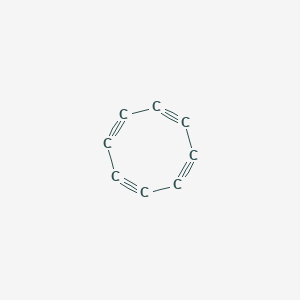

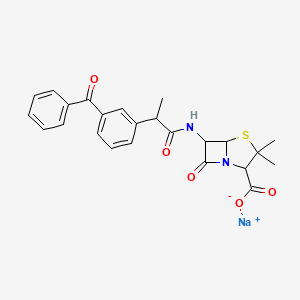
![2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid](/img/structure/B14079800.png)
![N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine](/img/structure/B14079804.png)
![tert-butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate](/img/structure/B14079811.png)
![Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-](/img/structure/B14079825.png)
![{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14079830.png)
